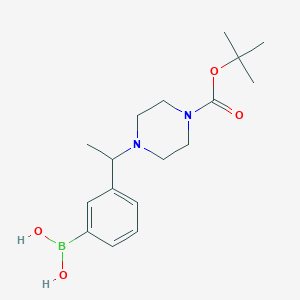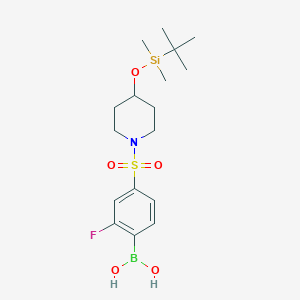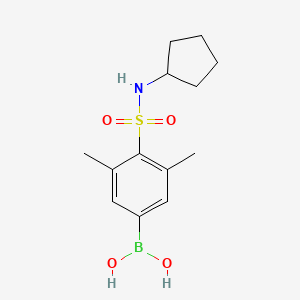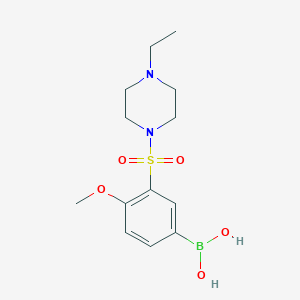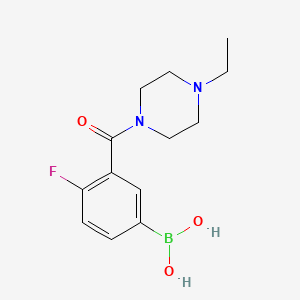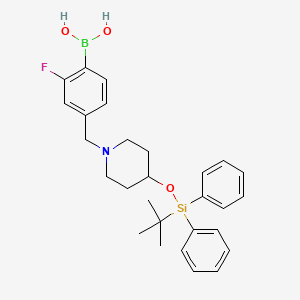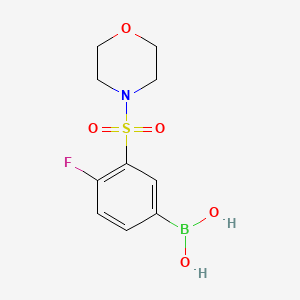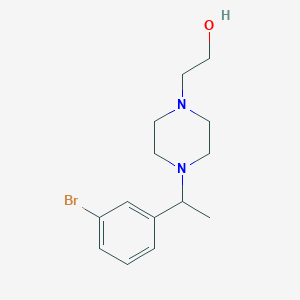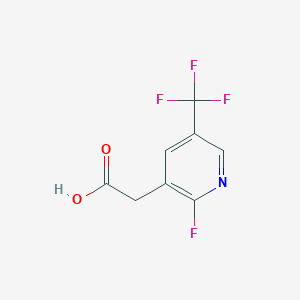
2,2-Dietoxietil-1-sulfonato de sodio
Descripción general
Descripción
Synthesis Analysis
Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis
Sodium sulfinates have been used in various chemical reactions. They have been used as sulfonylating, sulfenylating, or sulfinylating reagents . They have also been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Organosulfurados
El 2,2-Dietoxietil-1-sulfonato de sodio sirve como un bloque de construcción versátil para la síntesis de varios compuestos organosulfurados. Es particularmente útil en reacciones de formación de enlaces S–S, N–S y C–S . Esto incluye la síntesis de tiosulfonatos, sulfonamidas, sulfuros y sulfonas, que son valiosos en productos farmacéuticos y agroquímicos .
Reactivos Sulfonilantes, Sulfenilantes y Sulfinilantes
Dependiendo de las condiciones de reacción, el this compound puede actuar como un reactivo sulfonilante, sulfenilante o sulfinilante . Estas reacciones son cruciales para introducir grupos que contienen azufre en moléculas orgánicas, lo que puede alterar sus propiedades químicas significativamente.
Transformaciones Catalíticas Fotoredox
Este compuesto ha demostrado ser prometedor en transformaciones catalíticas fotoredox . Estas transformaciones son parte de una categoría más amplia de reacciones que aprovechan la energía lumínica para promover reacciones químicas, lo cual es un campo en crecimiento en la química sostenible.
Síntesis Electroquímica
La síntesis electroquímica de sulfinatos de sodio, incluido el this compound, es un área de logros significativos . Este método proporciona un enfoque de química verde para sintetizar compuestos organosulfurados, reduciendo la necesidad de reactivos peligrosos.
Sulfonilación C–H Selectiva de Sitios
El this compound se utiliza en la sulfonilación C–H selectiva de sitios . Esta técnica permite la introducción selectiva de grupos sulfonilo en hidrocarburos, lo cual es muy valioso para crear moléculas complejas con precisión.
Desarrollo de Reacciones Multicomponente
El compuesto también está involucrado en el desarrollo de reacciones multicomponente . Estas son reacciones donde tres o más materiales de partida se combinan para formar un producto, donde el this compound puede desempeñar un papel como reactivo o catalizador.
Safety and Hazards
Direcciones Futuras
Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have shown promise in various applications, including the synthesis of organosulfur compounds . They have also been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could provide future directions for research and application of Sodium 2,2-diethoxyethane-1-sulfonate.
Mecanismo De Acción
Target of Action
Sodium 2,2-diethoxyethane-1-sulfonate is a sulfonate compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. It is commonly used as a surfactant and emulsifier in various industrial applications, including pharmaceuticals, cosmetics, and food products. The primary targets of Sodium 2,2-diethoxyethane-1-sulfonate are the hydrophobic compounds like oil and grease .
Mode of Action
Sodium 2,2-diethoxyethane-1-sulfonate, like other surfactants, works because it is amphiphilic: partly hydrophilic (polar) and partly hydrophobic (non-polar) . Its dual nature facilitates the mixture of hydrophobic compounds (like oil and grease) with water . This interaction with its targets results in the formation of micelles, which encapsulate the hydrophobic compounds, allowing them to be washed away with water.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2,2-diethoxyethane-1-sulfonate. Factors such as temperature, pH, and the presence of other chemicals can affect its surfactant properties. For instance, in hard water, which contains high levels of calcium and other ions, the effectiveness of Sodium 2,2-diethoxyethane-1-sulfonate may be reduced .
Propiedades
IUPAC Name |
sodium;2,2-diethoxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQZHHHWDUQTLA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(=O)(=O)[O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




